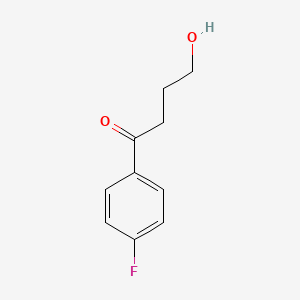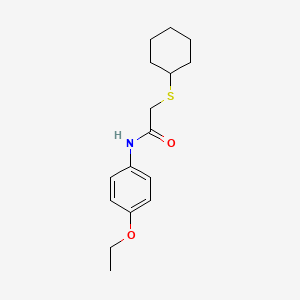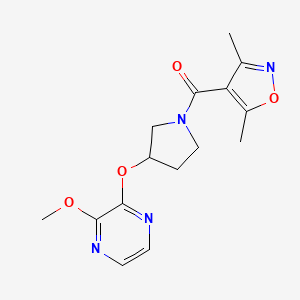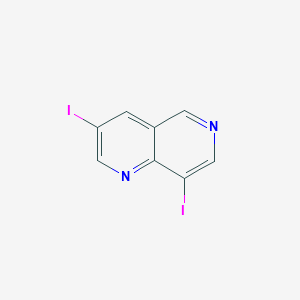
3,8-Diiodo-1,6-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Diiodo-1,6-naphthyridine is a chemical compound with the molecular formula C8H4I2N2. It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings. This compound is characterized by the presence of two iodine atoms at the 3rd and 8th positions of the naphthyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diiodo-1,6-naphthyridine typically involves the iodination of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is carried out in an organic solvent like acetic acid under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反应分析
Types of Reactions: 3,8-Diiodo-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Cross-Coupling: Palladium or nickel catalysts in the presence of aryl or alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted naphthyridines with various functional groups.
- Coupled products with extended conjugation.
- Oxidized or reduced derivatives with altered electronic properties .
科学研究应用
3,8-Diiodo-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is explored for its use in organic electronics and photophysical applications due to its unique electronic properties.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: It is utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3,8-Diiodo-1,6-naphthyridine depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
1,6-Naphthyridine: The parent compound without iodine substituents.
3,6-Diiodo-1,6-naphthyridine: A similar compound with iodine atoms at different positions.
1,5-Naphthyridine: An isomer with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 3,8-Diiodo-1,6-naphthyridine is unique due to the specific positioning of the iodine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of iodine atoms can enhance the compound’s electron density and polarizability, making it a valuable intermediate in various synthetic and research applications .
属性
IUPAC Name |
3,8-diiodo-1,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZGIRUYQVRHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2898516.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2898518.png)
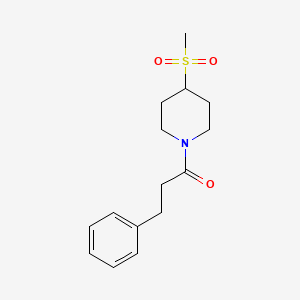
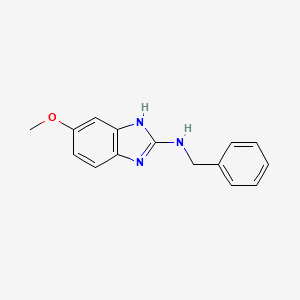
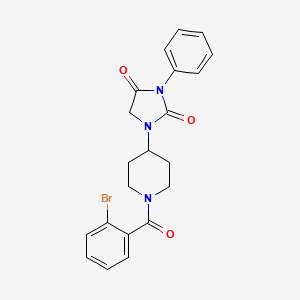

![N-(2-methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2898525.png)
![2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2898529.png)
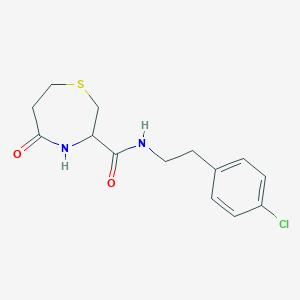

![4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2898532.png)
